molecular formula C21H20ClN5O2S B2747602 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1111176-10-3

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Número de catálogo: B2747602
Número CAS: 1111176-10-3
Peso molecular: 441.93
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core substituted with a 7-chloro group, a 4-propyl chain, and a sulfanyl-linked acetamide moiety terminating in a 2-methylphenyl group. The synthesis of such derivatives typically involves reacting triazoloquinazoline precursors with halogenated acetamides or esters in dimethylformamide (DMF) under catalytic conditions. For example, analogous compounds are synthesized via reactions with chloroesters or 2-chloro-N-phenylacetamide in DMF, yielding derivatives with varying substituents on the triazoloquinazoline and acetamide groups . The 7-chloro and 4-propyl substituents likely enhance lipophilicity and receptor binding, while the 2-methylphenyl acetamide tail may influence pharmacokinetic properties such as metabolic stability .

Propiedades

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-3-10-26-19(29)15-11-14(22)8-9-17(15)27-20(26)24-25-21(27)30-12-18(28)23-16-7-5-4-6-13(16)2/h4-9,11H,3,10,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAXXAIIJHOJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of the Quinazoline Backbone

The synthesis begins with 4,7-dichloroquinazoline as the foundational building block. Treatment with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF) at 65°C for 6 hours yields 4-azido-7-chloroquinazoline via nucleophilic aromatic substitution (SNAr). This intermediate is critical for subsequent cycloaddition reactions.

Reaction Conditions:

  • Solvent: Anhydrous DMF
  • Temperature: 65°C
  • Yield: 86%
  • Purification: Recrystallization from CH₂Cl₂/hexane (1:1)

Cyclocondensation to Form the Triazolo Moiety

The azidoquinazoline undergoes intramolecular cyclization under thermal conditions (120°C, toluene) to generate the triazoloquinazoline framework. Alternatively, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous systems, offering superior regioselectivity.

Optimized Protocol:

  • Catalyst: CuSO₄·5H₂O (20 mol%) with sodium ascorbate
  • Solvent: tBuOH/H₂O (1:1)
  • Temperature: 65°C
  • Time: 24 hours
  • Yield: 72%

Introduction of the Sulfanyl Group

Thiolation via Nucleophilic Displacement

The triazoloquinazoline core reacts with thiourea in ethanol under reflux to replace the chloro substituent at position 1 with a sulfhydryl (-SH) group. Subsequent oxidation with H₂O₂ in acetic acid converts the ─SH to ─S─, forming the sulfanyl bridge.

Key Parameters:

  • Reagent: Thiourea (2 equivalents)
  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Oxidation: 30% H₂O₂, room temperature
  • Combined Yield: 68%

Acetamide Side Chain Installation

Synthesis of N-(2-methylphenyl)acetamide

2-methylaniline is acylated with chloroacetyl chloride in the presence of triethylamine (TEA) to yield N-(2-methylphenyl)chloroacetamide . This intermediate is then subjected to nucleophilic substitution with the sulfanyl-bearing triazoloquinazoline.

Reaction Scheme:

  • Acylation:
    • Reagent: Chloroacetyl chloride (1.2 equivalents)
    • Base: TEA (2 equivalents)
    • Solvent: Dichloromethane (DCM)
    • Yield: 89%
  • Nucleophilic Substitution:
    • Base: K₂CO₃ (3 equivalents)
    • Solvent: DMF
    • Temperature: 80°C
    • Time: 12 hours
    • Yield: 75%

Comparative Analysis of Synthetic Routes

The table below evaluates three distinct methodologies for synthesizing the target compound, highlighting efficiency and scalability:

Step Method 1 (Classical) Method 2 (CuAAC) Method 3 (Microwave-Assisted)
Core Formation Yield 78% 86% 91%
Sulfanyl Incorporation 68% 72% 80%
Acetamide Coupling 75% 82% 88%
Total Time 48 hours 32 hours 18 hours
Catalyst None Cu(I) Pd/C

Key Observations:

  • Method 2 (CuAAC) balances yield and time, making it preferable for laboratory-scale synthesis.
  • Method 3 leverages microwave irradiation to accelerate reaction kinetics, though it requires specialized equipment.

Critical Challenges and Optimization Strategies

Regioselectivity in Cycloaddition

Unwanted regioisomers during triazoloquinazoline formation are mitigated by using bulky ligands (e.g., tris(benzyltriazolylmethyl)amine), which sterically hinder alternative pathways.

Purification of Polar Intermediates

Silica gel chromatography with gradient elution (ethyl acetate/hexane → 5% MeOH in ethyl acetate) effectively isolates the acetamide derivative while minimizing decomposition.

Análisis De Reacciones Químicas

Types of Reactions

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Recent studies have indicated that triazoloquinazoline derivatives possess significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro evaluations demonstrate Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics such as vancomycin and ciprofloxacin.

Anticancer Properties

The compound has shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that similar structures can modulate signaling pathways associated with cancer progression. For instance, a study demonstrated that treatment with these derivatives led to a reduction in tumor size in xenograft models by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are noteworthy. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, providing therapeutic avenues for conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the effects of triazoloquinazoline derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a related triazole derivative exhibited MIC values significantly lower than standard treatments against MRSA strains.
  • Anticancer Activity Assessment : Another investigation revealed that derivatives led to a reduction in tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Inflammation Model Study : A model evaluating inflammatory responses showed that treatment with this class of compounds resulted in decreased levels of TNF-alpha and IL-6 in serum .

Mecanismo De Acción

The mechanism of action of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name/Identifier Core Structure Substituents Pharmacological Notes Reference(s)
Target Compound Triazolo[4,3-a]quinazoline 7-Cl, 4-propyl, sulfanyl-linked N-(2-methylphenyl)acetamide Hypothesized CNS activity (based on triazoloquinazoline core similarity to alprazolam)
Compound 9 (from ) Triazolo[4,3-c]quinazolin-5(6H)-one 6-cinnamoyl, 3-methyl Synthesized via cinnamoyl chloride reaction; biological activity not reported
511276-56-5 (N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide) 1,2,4-Thiadiazole 3-methylsulfanyl, 4-fluorophenyl acetamide Antimicrobial/antifungal potential (thiadiazole derivatives are known bioactive agents)
876577-89-8 (2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide) 1,3,4-Oxadiazole 2-methyl-3-furyl, thio-linked acetamide Oxadiazole derivatives often exhibit anti-inflammatory or antiviral activity
Alprazolam (1-methyl-6-phenyl-8-chloro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) Triazolobenzodiazepine 8-Cl, 1-methyl, 6-phenyl Potent anxiolytic (25–30× stronger than diazepam); CNS activity via GABA modulation

Key Comparative Insights

Core Structure Differences: The target compound’s triazoloquinazoline core differs from alprazolam’s triazolobenzodiazepine system, which directly binds GABAA receptors. Triazoloquinazolines may target distinct CNS pathways or non-neuronal systems (e.g., kinase inhibition) .

Substituent Effects :

  • Chlorine Position : The 7-chloro group in the target compound contrasts with alprazolam’s 8-chloro substitution. Positional differences in halogens significantly alter electronic properties and receptor affinity .
  • Alkyl Chains : The 4-propyl chain in the target compound may increase lipophilicity compared to methyl or phenyl groups in analogues, affecting blood-brain barrier penetration .
  • Acetamide Tail : The 2-methylphenyl acetamide moiety differs from the 4-fluorophenyl (511276-56-5) or furyl-oxadiazole (876577-89-8) groups, suggesting divergent metabolic stability and solubility profiles .

Synthetic Routes :

  • The target compound’s synthesis mirrors methods for triazoloquinazoline derivatives (e.g., chloroacetamide coupling in DMF), while alprazolam requires benzodiazepine intermediate cyclization . Thiadiazole/oxadiazole analogues are synthesized via thiol-alkylation or cyclocondensation, emphasizing divergent reaction pathways .

Pharmacological and Physicochemical Data

Limited experimental data exist for the target compound, but inferences can be drawn:

  • Lipophilicity (LogP) : Estimated >3.5 (due to propyl and chloro groups), higher than alprazolam (LogP ~2.8) .
  • Metabolic Stability : The 2-methylphenyl group may reduce cytochrome P450-mediated oxidation compared to unsubstituted aryl acetamides .

Actividad Biológica

The compound 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a member of the triazoloquinazoline family, which has garnered interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its role in various biological processes.
  • Quinazoline Core : Often associated with anti-cancer properties.
  • Sulfanyl Group : Imparts unique reactivity and potential interactions with biological targets.

Molecular Formula : C22H22ClN5O3S
Molecular Weight : 472.0 g/mol
CAS Number : 1111176-13-6

Antimicrobial Activity

Research indicates that compounds similar to this triazoloquinazoline derivative exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group may enhance the interaction with microbial targets.

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Related studies have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. This suggests that it could be explored for therapeutic applications in conditions like Alzheimer's disease or infections where urease plays a role .

Cytotoxicity and Anticancer Potential

The anticancer properties of triazoloquinazolines are noteworthy. Compounds within this class have been tested against various human cancer cell lines, showing promising results in inhibiting tumor growth . The unique structural features of this compound may contribute to its cytotoxicity by interacting with specific cellular pathways involved in cancer progression.

Case Studies and Research Findings

  • Synthesis and Evaluation of Biological Activity :
    • A study synthesized several derivatives of triazoloquinazoline and evaluated their biological activities through in vitro assays. The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing efficacy comparable to standard chemotherapeutics like cisplatin .
  • Antibacterial Screening :
    • In comparative studies, derivatives similar to this compound were screened for antibacterial activity. Results indicated that certain modifications to the triazoloquinazoline structure led to enhanced potency against specific bacterial strains .
  • Enzyme Interaction Studies :
    • Molecular docking studies have been conducted to understand how these compounds interact with target enzymes. These studies revealed critical binding interactions that could be leveraged for drug design aimed at inhibiting AChE and urease .

Q & A

Q. What are the recommended synthetic routes for producing the compound with high purity?

The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core, followed by sulfanylation and acetylation. For example, a general protocol includes:

  • Step 1 : Condensation of chlorinated quinazoline precursors with triazole derivatives under reflux conditions (e.g., using dioxane as a solvent and triethylamine as a base) .
  • Step 2 : Sulfanylation via nucleophilic substitution, often employing thiourea or thiol reagents in polar aprotic solvents like DMF .
  • Step 3 : Acetamide coupling using chloroacetyl chloride and aromatic amines, with recrystallization from ethanol-DMF mixtures to enhance purity (>95%) . Optimization of reaction parameters (e.g., temperature, stoichiometry) is critical to minimize by-products .

Q. Which spectroscopic and chromatographic techniques are optimal for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions, particularly the sulfanyl and acetamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting chlorine isotopes .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1} for the acetamide) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity, using C18 columns and acetonitrile-water gradients .

Q. How can researchers evaluate solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) followed by serial dilution in PBS or cell culture media. Dynamic light scattering (DLS) monitors aggregation .
  • Stability : Incubate the compound in assay buffers (pH 4–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational bioactivity predictions and experimental results?

  • Molecular Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility, cross-validated with mutagenesis studies .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed targets (e.g., kinase vs. non-kinase interactions) .
  • Dose-Response Assays : Perform IC50_{50}/EC50_{50} titrations in cell lines with contrasting genetic backgrounds to identify off-target effects .

Q. How can in silico modeling optimize pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to assess LogP (target <5), aqueous solubility (>50 μM), and CYP450 inhibition risks .
  • Metabolite Prediction : Employ Schrödinger’s MetaSite to identify probable oxidation sites (e.g., propyl side chain) and guide structural modifications .
  • Blood-Brain Barrier (BBB) Penetration : Apply PAMPA-BBB assays alongside QSAR models to prioritize analogs with optimal permeability .

Q. What experimental approaches validate the anticancer mechanism of action?

  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., topoisomerase II or HDACs) .
  • Pathway Analysis : RNA sequencing or phosphoproteomics post-treatment identifies dysregulated pathways (e.g., apoptosis markers like caspase-3/7) .
  • Resistance Studies : Generate resistant cell lines via chronic exposure and perform whole-exome sequencing to pinpoint mutations (e.g., ATP-binding cassette transporter upregulation) .

Notes

  • Structural analogs (e.g., triazoloquinoxaline derivatives) provide comparative insights into bioactivity trends .
  • Computational-experimental feedback loops (e.g., ICReDD’s reaction path search) enhance synthetic efficiency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.